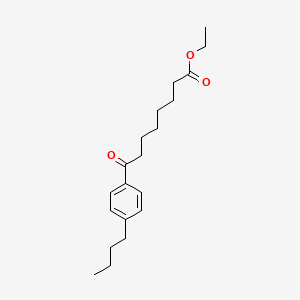

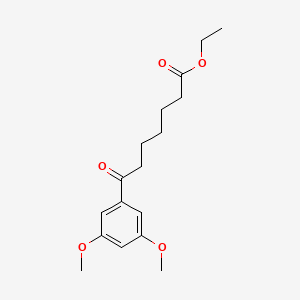

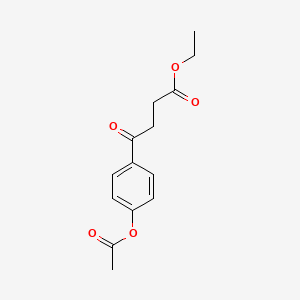

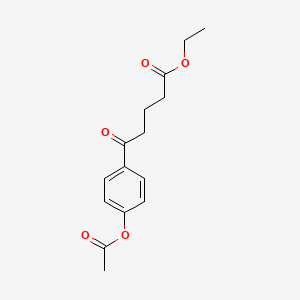

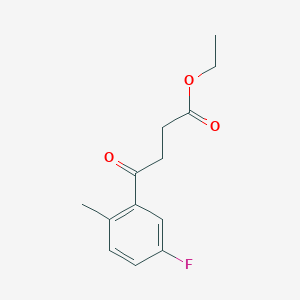

Ethyl 8-(4-butylphenyl)-8-oxooctanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 8-(4-butylphenyl)-8-oxooctanoate (also known as EBOO) is an organic compound that is commonly used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other chemicals. EBOO is a relatively new compound, first synthesized in the early 2000s, and has since been used in a variety of scientific applications. EBOO is a versatile compound that has a wide range of potential applications in the laboratory and in industry.

Scientific Research Applications

Synthetic Applications

Ethyl 8-(4-butylphenyl)-8-oxooctanoate and related compounds have been explored for their utility in synthetic chemistry. For instance, the regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates involved the use of ethyl 2,4-dioxooctanoate. This process highlighted a reversal in regioselectivity, offering insights into synthetic strategies and structural assignments within heterocyclic chemistry (Ashton & Doss, 1993). Similarly, studies on the chemoenzymatic synthesis of (4S,5R)-5-hydroxy-γ-decalactone utilized ethyl 2-hydroxy-3-oxooctanoate, demonstrating high diastereoselectivity and enantioselectivity in the reduction process, which is crucial for generating complex organic molecules (Fadnavis, Vadivel, & Sharfuddin, 1999).

Catalysis and Material Science

In material science and catalysis, the Michael addition of β-keto esters to 3-buten-2-one was facilitated by a pentacoordinate organosilicate, where ethyl 2-oxo-1-cyclohexanecarboxylate and related compounds played a significant role. This research contributes to the understanding of catalytic processes and the synthesis of complex organic frameworks (Tateiwa & Hosomi, 2001).

Enzymatic Reduction Studies

The enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system offers insights into biocatalysis. This study highlights the potential of microbial aldehyde reductase in asymmetric reductions, contributing to green chemistry and sustainable chemical processes (Shimizu et al., 1990).

Organic Synthesis and Functional Materials

Research on azo polymers for reversible optical storage showcases the interdisciplinary applications of related compounds. The study involved nitrophenyl derivatives and investigated the cooperative motion of polar side groups in amorphous polymers, which is pertinent to the development of advanced optical materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 8-(4-butylphenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-3-5-10-17-13-15-18(16-14-17)19(21)11-8-6-7-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHOFOOZJAXPJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

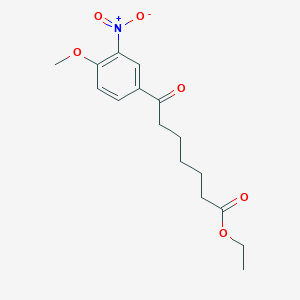

![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)

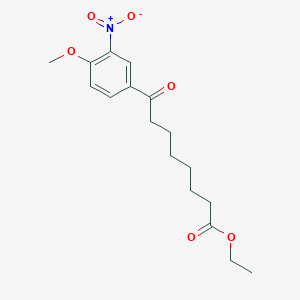

![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)